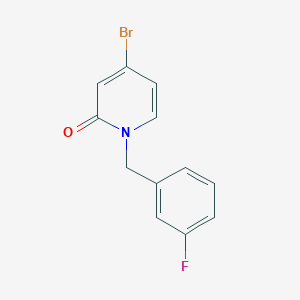

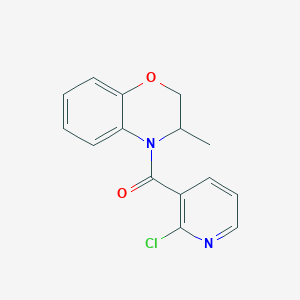

![molecular formula C19H12F2N2O4S B2982160 2,4-difluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 921920-68-5](/img/structure/B2982160.png)

2,4-difluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Photodynamic Therapy Applications

One study focuses on the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing a Schiff base. These compounds demonstrate high singlet oxygen quantum yields, making them potential Type II photosensitizers for cancer treatment via photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Environmental Contamination Analysis

Another area of research involves the development of analytical methods for detecting benzotriazoles, benzothiazoles, and benzenesulfonamides in environmental samples. These compounds, due to their widespread industrial and household use, have become ubiquitous emerging contaminants. A novel procedure for the simultaneous determination of these compounds in soil has been developed, highlighting their presence as environmental pollutants (Speltini, Sturini, Maraschi, Porta, & Profumo, 2016).

Carbonic Anhydrase Inhibition

Furthermore, research into carbonic anhydrase inhibitors has revealed that certain benzenesulfonamide derivatives exhibit strong inhibition of therapeutically relevant human carbonic anhydrases. These findings could lead to the development of new therapeutic agents for conditions such as glaucoma, epilepsy, and certain types of edema (Sapegin, Kalinin, Angeli, Supuran, & Krasavin, 2018).

Antimicrobial and Enzyme Inhibitor Effects

Lastly, novel Schiff bases of Sulfa drugs and their metal complexes have been synthesized and characterized for their antimicrobial activities and carbonic anhydrase enzyme inhibitor effects. These compounds offer a promising approach for addressing microbial resistance and enzyme-related disorders (Alyar, Şen, Alyar, Adem, Kalkancı, & Özdemir, 2018).

Mecanismo De Acción

Target of Action

The primary target of this compound is the Dopamine D2 receptor . This receptor plays a crucial role in the central nervous system and is involved in several neurological and psychiatric conditions.

Mode of Action

The compound acts as a selective inhibitor of the Dopamine D2 receptor . By binding to this receptor, it prevents the action of dopamine, a neurotransmitter that normally activates the D2 receptor.

Result of Action

By inhibiting the Dopamine D2 receptor, the compound could potentially alleviate symptoms of disorders associated with this receptor. For instance, it could be beneficial in treating central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .

Propiedades

IUPAC Name |

2,4-difluoro-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12F2N2O4S/c20-11-5-8-18(14(21)9-11)28(25,26)23-12-6-7-16-13(10-12)19(24)22-15-3-1-2-4-17(15)27-16/h1-10,23H,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFSGTAYCKFTWFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=C(C=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12F2N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((4-amino-5-((5-chlorothiophen-2-yl)sulfonyl)pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2982078.png)

![3-Bromoimidazo[5,1-B]thiazole](/img/structure/B2982080.png)

![[1-Methyl-5-[(3-methylpiperidin-1-yl)methyl]pyrazol-4-yl]methanamine](/img/structure/B2982083.png)

![(2Z)-2-[(3-chlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2982084.png)

![3-amino-5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2982085.png)

![5-[(3-Chlorophenyl)methylsulfanyl]-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2982089.png)

![methyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate](/img/structure/B2982095.png)

![1-(3,5-dimethoxyphenyl)-5-(3,5-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2982097.png)

![2-(2,4-dichlorophenoxy)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2982098.png)